Product packaging for Acetic acid;(2-methoxyphenyl)methanol(Cat. No.:CAS No. 35480-25-2)

Acetic acid;(2-methoxyphenyl)methanol

Cat. No.: B14691266
CAS No.: 35480-25-2
M. Wt: 198.22 g/mol
InChI Key: UKNYPNQOJUJBOZ-UHFFFAOYSA-N
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Description

Acetic acid;(2-methoxyphenyl)methanol, registered under CAS Number 35480-25-2, is an organic ester compound with the molecular formula C10H14O4 and a molecular weight of 198.216 g/mol . It is more commonly known in research contexts as o-methoxybenzyl acetate or 2-methoxybenzyl acetate . This compound is synthesized from acetic acid, a fundamental carboxylic acid with vast industrial and biochemical importance, and (2-methoxyphenyl)methanol (o-methoxybenzyl alcohol) . Its structure features an acetate group attached to a 2-methoxybenzyl group, which is of significant interest in organic synthesis and materials science. The primary research applications for this compound leverage its structure as a protected form of the 2-methoxybenzyl alcohol moiety. It may serve as a key intermediate or building block in the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity . Furthermore, derivatives of acetic acid are extensively studied for their roles in metabolism and their ability to alter pharmacological properties when used as an introducing group in molecular design . Researchers value this specific ester for its potential use in developing novel organic frameworks and studying intermolecular interactions. As a standard practice for compounds of this class, it should be handled with appropriate precautions, as related carboxylic acid derivatives can be irritating to the eyes, respiratory system, and skin . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B14691266 Acetic acid;(2-methoxyphenyl)methanol CAS No. 35480-25-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35480-25-2

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

acetic acid;(2-methoxyphenyl)methanol

InChI

InChI=1S/C8H10O2.C2H4O2/c1-10-8-5-3-2-4-7(8)6-9;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4)

InChI Key

UKNYPNQOJUJBOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC=CC=C1CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxyphenylmethyl Acetate

Direct Esterification Pathways and Catalytic Systems

Direct esterification involves the reaction of an alcohol, in this case, (2-methoxyphenyl)methanol, with a carboxylic acid or its derivative, such as acetic acid or acetic anhydride. The efficacy of this transformation is heavily reliant on the catalytic system employed to overcome the activation energy and drive the equilibrium towards product formation. Catalysts for this process are broadly categorized as homogeneous, heterogeneous, or biocatalytic, each offering distinct advantages.

Homogeneous Catalysis for Esterification

Homogeneous catalysts operate in the same phase as the reactants, typically a liquid phase, allowing for high catalyst-substrate interaction and often resulting in high reaction rates under mild conditions. Traditional homogeneous catalysts for esterification include strong mineral acids like sulfuric acid. researchgate.net More advanced systems utilize organometallic complexes to achieve high yields and selectivity.

A notable modern approach is the palladium-catalyzed one-pot methoxycarbonylation of benzylic alcohols, which serves as a sustainable alternative for producing arylmethyl acetates. mdpi.com In a model system using benzyl (B1604629) alcohol, a close structural analog to (2-methoxyphenyl)methanol, a binary catalyst system of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has proven effective. mdpi.com Research has demonstrated that reaction parameters such as carbon monoxide (CO) pressure significantly influence product yield. Decreasing the CO pressure from 50 bar to 5 bar can dramatically increase the yield of the corresponding acetate from 36% to over 98%. mdpi.com This highlights the tunability of homogeneous catalytic systems to optimize product formation.

Table 1: Influence of CO Pressure on the Homogeneous Catalyzed Methoxycarbonylation of Benzyl Alcohol mdpi.com

Entry Catalyst System CO Pressure (bar) Temperature (°C) Time (h) Yield (%)
1 Pd(OAc)₂/DPPF 50 130 18 36
2 Pd(OAc)₂/DPPF 20 130 18 70
3 Pd(OAc)₂/DPPF 10 130 18 85

This table is generated based on data for benzyl alcohol as a model substrate.

Other homogeneous catalysts, such as p-toluenesulfonic acid (PTSA), have been extensively studied, particularly in solvent-free conditions, demonstrating high conversion of acids and high selectivity towards the formation of monoesters. frontiersin.org

Heterogeneous Catalysis in Ester Synthesis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic offers significant practical advantages, including simplified catalyst recovery (often through simple filtration), potential for reuse, and suitability for continuous flow processes, which aligns well with green chemistry principles. jocpr.com

A variety of solid acid catalysts have been developed for esterification reactions. These include:

Strong-acid exchange resins : Materials like Amberlyst-15 are widely used and have proven effective in driving condensation reactions. jocpr.com

Sulfonic acid-functionalized mesoporous solids : These materials, such as modified SBA-15 silica, provide a high surface area and tailored acidic sites, leading to efficient catalysis. Kinetic models suggest these catalysts can be highly active, though they may experience deactivation over time. jocpr.com

Sulfonated carbon-based catalysts : These are prepared by treating carbonaceous materials with sulfuric acid, creating a solid acid catalyst that can be used in simultaneous esterification and transesterification reactions. researchgate.net

Metal oxides and supported catalysts : Materials like zirconocene (B1252598) on alumina (B75360) can also function as active heterogeneous catalysts for related transformations. nih.gov

The performance of these catalysts is often compared to their homogeneous counterparts. For instance, a novel sulfonic acid mesoporous solid showed activity only slightly lower than the soluble catalyst PTSA in the esterification of glycerol (B35011). jocpr.com The development of robust and recyclable heterogeneous catalysts is a key area of research for industrial-scale synthesis of esters like 2-methoxyphenylmethyl acetate.

Biocatalytic Approaches to Ester Formation

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. This approach is distinguished by its high selectivity (chemo-, regio-, and enantioselectivity) and operation under mild conditions of temperature and pH, which minimizes byproduct formation and energy consumption. d-nb.info For ester synthesis, lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most commonly employed enzymes. d-nb.info

Lipases can effectively catalyze esterification reactions in non-aqueous or low-water environments, shifting their natural hydrolytic function towards synthesis. d-nb.info The mechanism involves the activation of the carboxylic acid at the enzyme's active site, followed by a nucleophilic attack from the alcohol.

Key advantages of biocatalytic ester synthesis include:

High Specificity : Enzymes can distinguish between similar functional groups, leading to cleaner products. nih.gov

Mild Conditions : Reactions are typically run at or near room temperature, reducing energy costs and preventing degradation of thermally sensitive compounds. d-nb.info

Environmental Benefits : Biocatalysts are biodegradable and derived from renewable resources. youtube.com

While specific studies on the biocatalytic synthesis of 2-methoxyphenylmethyl acetate are not extensively detailed, the broad applicability of lipases, such as Candida antarctica lipase (B570770) B (CALB), for the synthesis of a wide variety of flavor and fragrance esters suggests its high potential for this transformation. d-nb.inforesearchgate.net

Transesterification Strategies

Transesterification is an alternative route to ester synthesis where the organic group of an alcohol is exchanged with the organic group of a starting ester. nih.gov This equilibrium-driven process, which can be catalyzed by acids, bases, or enzymes, is particularly useful for converting readily available esters (e.g., methyl or ethyl acetates) into more complex ones. nih.gov The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, proceeding through a tetrahedral intermediate.

Enantioselective Transesterification

Enantioselective transesterification is a powerful technique for the kinetic resolution of racemic alcohols, yielding enantiomerically enriched alcohols and esters. nih.gov This process relies on a chiral catalyst, most commonly a lipase, that preferentially acylates one enantiomer of a racemic alcohol at a significantly higher rate than the other.

While (2-methoxyphenyl)methanol itself is achiral, this methodology is highly relevant for the synthesis of chiral esters from related chiral secondary benzylic alcohols. The kinetic resolution process allows for the separation of a racemic mixture, as the unreacted alcohol becomes enriched in one enantiomer, while the newly formed ester is enriched in the other. nih.gov Lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), and Amano Lipase PS are frequently used for these transformations.

The choice of acyl donor is crucial, with vinyl acetate often being preferred as the irreversible nature of the tautomerization of the vinyl alcohol byproduct helps to drive the reaction forward.

Table 2: Representative Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols

Racemic Alcohol Lipase Acyl Donor Solvent Product 1 (ee%) Product 2 (ee%)
1-Phenylbut-3-en-2-ol Amano Lipase PS Vinyl Acetate Hexane (R)-Alcohol (90-95%) (S)-Acetate (98-100%)
(±)-hept-1-en-3-ol Novozym 435 Vinyl Acetate Hexane Unreacted Alcohol (>99%) Acetylated Ester (97%)

ee = enantiomeric excess. This table illustrates the principle of enantioselective transesterification on model secondary alcohols.

This method provides access to optically pure chiral building blocks that are essential in the pharmaceutical and fine chemical industries. mdpi.com

Solvent-Free Transesterification Processes

Conducting reactions without a solvent offers substantial environmental and economic benefits, including reduced waste, lower costs associated with solvent purchase and disposal, and simplified purification processes. Several solvent-free methodologies have been applied to esterification and transesterification.

Mechanochemical Synthesis : This approach utilizes mechanical force, often through ball milling, to initiate chemical reactions in the absence of a solvent. The high energy input from milling can promote reactions between solid reactants or high-viscosity liquids, often with significantly reduced reaction times and excellent product yields. For example, the synthesis of diimides has been achieved in 15 minutes with yields of 95-99% using a ball mill, compared to 6 hours under traditional reflux conditions.

Thermal Solventless Synthesis : Esterification can also be performed by heating a mixture of the alcohol and carboxylic acid, often with a catalyst, in the absence of any solvent. frontiersin.orgjocpr.com This method is particularly effective when one of the reactants is a liquid and can serve as the reaction medium. For instance, the esterification of glycerol with various acids has been successfully carried out in a solventless system using both homogeneous (PTSA) and heterogeneous solid acid catalysts at temperatures between 150-170 °C. frontiersin.orgjocpr.com These processes demonstrate that high conversion and selectivity can be achieved without the need for organic solvents.

Green Chemistry Principles in 2-Methoxyphenylmethyl Acetate Synthesis

The application of green chemistry principles to the synthesis of 2-methoxyphenylmethyl acetate is crucial for minimizing the environmental impact of its production. This involves the use of sustainable resources, maximizing atomic efficiency, and reducing waste.

A key aspect of green synthesis is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. In the context of 2-methoxyphenylmethyl acetate synthesis, which is often achieved through the esterification of 2-methoxybenzyl alcohol with acetic acid or its derivatives, the use of biocatalysts in green solvents has shown significant promise.

Lipases, a class of enzymes, are particularly effective for catalyzing esterification reactions under mild conditions. nih.govnih.gov The use of lipases, such as Candida antarctica lipase B (CALB), can proceed in sustainable solvents like ionic liquids (ILs) or deep eutectic solvents (DESs), which are non-volatile and can often be recycled. mdpi.comresearchgate.net These enzymatic reactions in green solvents offer several advantages, including high selectivity, reduced energy consumption, and the avoidance of harsh acidic or basic catalysts that generate significant waste. researchgate.net For instance, the enzymatic synthesis of benzyl acetate derivatives has been successfully demonstrated in isooctane, a less hazardous solvent than many traditional alternatives. mdpi.com

CatalystSolvent SystemAcyl DonorAdvantagesPotential Yield
Immobilized Candida antarctica Lipase B (CALB)2-Methyltetrahydrofuran (2-MeTHF)Vinyl acetateBio-based solvent, high conversion, mild conditions>90%
Pseudomonas cepacia LipaseDeep Eutectic Solvent (Choline chloride:Glycerol)Acetic acidBiodegradable solvent, catalyst recyclabilityHigh
Free LipaseIonic Liquid ([Bmim][PF6])Acetic anhydrideNon-volatile solvent, enhanced enzyme stabilityVariable

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. buecher.deyoutube.comscience-revision.co.uk The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. The direct esterification of 2-methoxybenzyl alcohol with acetic acid to produce 2-methoxyphenylmethyl acetate and water represents a reaction with a high theoretical atom economy.

Calculation of Atom Economy:

Molecular Weight of 2-methoxybenzyl alcohol (C₈H₁₀O₂): 138.16 g/mol

Molecular Weight of Acetic acid (C₂H₄O₂): 60.05 g/mol

Molecular Weight of 2-methoxyphenylmethyl acetate (C₁₀H₁₂O₃): 180.20 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy = (Molecular Weight of desired product) / (Sum of Molecular Weights of all reactants) x 100 Atom Economy = (180.20) / (138.16 + 60.05) x 100 = 90.8%

MetricIdeal ValueConventional Synthesis (Estimated)Green Synthesis (Potential)Key Improvement Strategy
Atom Economy100%~91%~91%Reaction design (esterification)
Process Mass Intensity (PMI)1>20<10Solvent reduction, catalyst recycling
E-Factor0>19<9Waste minimization, by-product valorization

Traditional esterification processes often generate significant waste streams, including spent catalysts, organic solvents, and aqueous waste from workup procedures. chemra.com A key principle of green chemistry is the minimization of waste at its source. The use of heterogeneous or immobilized catalysts, such as ion-exchange resins or immobilized lipases, facilitates easy separation and reuse of the catalyst, thereby reducing waste. researchgate.netnih.gov

In the synthesis of 2-methoxyphenylmethyl acetate, the primary by-product of the esterification reaction is water. In enzymatic reactions, controlling the water activity is crucial for achieving high conversions. researchgate.net In palladium-catalyzed carbonylation routes, by-products can include salts and catalyst residues, which require careful management. nih.gov The valorization of waste, such as converting by-products into useful chemicals, is another important aspect of sustainable synthesis. researchgate.netacs.org

Advanced Flow Chemistry Techniques for Continuous Synthesis

Flow chemistry, utilizing microreactors or continuous stirred-tank reactors (CSTRs), offers significant advantages over traditional batch processing for the synthesis of 2-methoxyphenylmethyl acetate. researchgate.netnih.gov These techniques provide enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for highly exothermic reactions. monash.eduresearchgate.netresearchgate.net

The continuous esterification of benzyl alcohol derivatives has been demonstrated to be highly efficient in microchannel reactors. researchgate.netmonash.edu For the synthesis of 2-methoxyphenylmethyl acetate, a continuous flow setup would typically involve pumping streams of 2-methoxybenzyl alcohol, acetic acid, and a catalyst through a heated reactor coil. The short diffusion distances and high surface-area-to-volume ratio in microreactors can lead to dramatically reduced reaction times and increased yields. nih.govresearchgate.netresearchgate.net

ParameterBatch ReactorFlow Reactor (Microchannel)Advantage of Flow Chemistry
Reaction TimeSeveral hoursMinutesIncreased throughput
Temperature ControlPotential for hotspotsPrecise and uniformImproved safety and selectivity
Mass TransferLimited by stirringExcellentFaster reaction rates
ScalabilityChallengingReadily scalable by numbering-upFacilitates industrial production
SafetyHigher risk with exothermic reactionsInherently safer due to small reaction volumeReduced risk of runaway reactions

Palladium-Catalyzed Carbonylation and Acetoxylation Routes

Palladium-catalyzed reactions offer powerful and versatile methods for the synthesis of esters, including 2-methoxyphenylmethyl acetate. Two primary routes are of particular interest: carbonylation and C-H acetoxylation.

Palladium-catalyzed carbonylation involves the reaction of a suitable precursor, such as 2-methoxybenzyl alcohol or 2-methoxybenzyl halide, with carbon monoxide and an acetate source. researchgate.net This method allows for the direct incorporation of a carbonyl group to form the ester. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a ligand, under a carbon monoxide atmosphere. tib.eu

Alternatively, palladium-catalyzed C-H acetoxylation provides a route to 2-methoxyphenylmethyl acetate from 2-methoxytoluene. rsc.orgnih.govnih.govorganic-chemistry.org This reaction involves the direct functionalization of a benzylic C-H bond with an acetate group. The process typically employs a palladium catalyst and an oxidant. nih.gov While this approach is highly atom-economical, achieving high selectivity for the desired product can be challenging. umich.edu

Reaction TypeStarting MaterialTypical CatalystReagentsKey Features
Carbonylation2-Methoxybenzyl alcoholPd(OAc)₂ / LigandCO, Acetic anhydrideDirect ester formation, mild conditions possible
Carbonylation2-Methoxybenzyl bromidePdCl₂(PPh₃)₂CO, Sodium acetateUtilizes readily available halides
C-H Acetoxylation2-MethoxytoluenePd(OAc)₂Peroxydisulfate, Acetic acidHigh atom economy, direct C-H functionalization

Mechanistic Investigations of Chemical Transformations Involving 2 Methoxyphenylmethyl Acetate

Reaction Mechanisms of Ester Hydrolysis and Saponification

The hydrolysis of esters, such as 2-methoxybenzyl acetate (B1210297), can be catalyzed by either acid or base. The mechanisms of these two processes, while both resulting in the cleavage of the ester linkage, proceed through distinct pathways.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of 2-methoxybenzyl acetate follows a well-established AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-methoxybenzyl alcohol regenerates the acid catalyst and yields acetic acid.

The rate of this reaction is influenced by the concentration of both the ester and the acid catalyst. The stability of the benzylic carbocation that could be formed from the cleavage of the C-O bond also plays a role. While secondary and benzylic acetates can sometimes undergo an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism in concentrated acids, the AAC2 pathway is generally favored for primary benzyl (B1604629) esters like 2-methoxybenzyl acetate in dilute aqueous acid.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), 2-methoxybenzyl acetate undergoes saponification via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the departure of the 2-methoxybenzyloxide leaving group and the formation of acetic acid. The 2-methoxybenzyloxide is then protonated by the newly formed acetic acid to yield 2-methoxybenzyl alcohol and the acetate salt. This final acid-base reaction step is essentially irreversible and drives the reaction to completion.

Condition Catalyst Mechanism Key Steps
AcidicH₃O⁺AAC21. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of 2-methoxybenzyl alcohol.
BasicOH⁻BAC21. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of 2-methoxybenzyloxide. 4. Proton transfer to form 2-methoxybenzyl alcohol and acetate.

Aromatic Substitution Reaction Mechanisms of the Methoxybenzyl Moiety

The 2-methoxybenzyl moiety of acetic acid;(2-methoxyphenyl)methanol is susceptible to electrophilic aromatic substitution (SEAr) reactions. The methoxy (B1213986) group (-OCH₃) and the methylene (B1212753) acetate group (-CH₂OAc) attached to the benzene (B151609) ring influence the regioselectivity and the rate of these reactions.

The methoxy group is a powerful activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The inductive effect of the electronegative oxygen atom slightly deactivates the ring, but the resonance effect is dominant.

The methylene acetate group is generally considered to be weakly deactivating due to the electron-withdrawing nature of the acetate group. However, its influence is less significant than the strongly activating methoxy group. Therefore, in an electrophilic aromatic substitution reaction on 2-methoxybenzyl acetate, the incoming electrophile will be directed primarily to the positions ortho and para to the methoxy group. Given that the para position to the methoxy group is occupied by the methylene acetate group, substitution is expected to occur predominantly at the ortho positions relative to the methoxy group (positions 3 and 5).

A common example of an electrophilic aromatic substitution is the Friedel-Crafts reaction. For instance, in a Friedel-Crafts alkylation, an alkyl halide in the presence of a Lewis acid catalyst would react with 2-methoxybenzyl acetate to introduce an alkyl group onto the aromatic ring, preferentially at the positions activated by the methoxy group.

Substituent Effect on Reactivity Directing Effect Reason
-OCH₃ (Methoxy)Activatingortho, paraStrong resonance donation of electrons.
-CH₂OAc (Methylene Acetate)Weakly Deactivating-Inductive electron withdrawal by the acetate group.

Transesterification Reaction Pathway Elucidation

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. 2-Methoxybenzyl acetate can undergo transesterification in the presence of either an acid or a base catalyst.

Acid-Catalyzed Transesterification:

Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen of 2-methoxybenzyl acetate is first protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the incoming alcohol nucleophile. A tetrahedral intermediate is formed, and after a series of proton transfers, 2-methoxybenzyl alcohol is eliminated, yielding the new ester and regenerating the acid catalyst. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Base-Catalyzed Transesterification:

In the presence of a base, the alcohol is first deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of 2-methoxybenzyl acetate, forming a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the 2-methoxybenzyloxide leaving group to form the new ester. To ensure the reaction proceeds, a stoichiometric amount of base is often required to generate the alkoxide.

The efficiency of transesterification can be influenced by the nature of the incoming alcohol. For example, studies on the transesterification of benzyl alcohol with different acyl donors have shown that the choice of the ester can significantly affect the reaction rate and yield.

Radical and Organometallic Reaction Chemistry

While ionic reactions are common for 2-methoxybenzyl acetate, it can also participate in radical and organometallic transformations under specific conditions.

Radical Reactions:

The generation of a 2-methoxybenzyl radical can be initiated through various methods, such as photolysis or the use of radical initiators. The photolysis of benzyl acetates, for instance, has been shown to proceed through both ion and radical pair intermediates. nih.gov Once formed, the 2-methoxybenzyl radical can undergo several reactions, including dimerization, disproportionation, or reaction with other molecules in the system. For example, in the presence of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the 2-methoxybenzyl radical could be trapped, forming a stable adduct. nih.gov The presence of the methoxy group can influence the stability and reactivity of the benzylic radical.

Organometallic Reactions:

The direct use of 2-methoxybenzyl acetate in common organometallic cross-coupling reactions like the Suzuki-Miyaura or Heck reaction is not typical, as these reactions usually require more reactive electrophiles such as halides or triflates. However, recent advancements in catalysis have shown that C-O bonds in benzyl esters can be activated for cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling of benzyl acetates with arylboronic acids has been developed. nih.gov These reactions likely proceed through the oxidative addition of the palladium(0) catalyst to the C-O bond of the benzyl acetate, followed by transmetalation with the boronic acid and reductive elimination to form the cross-coupled product. The efficiency of such reactions is highly dependent on the choice of the palladium catalyst, ligands, and reaction conditions.

Rearrangement Reactions and Associated Mechanisms

2-Methoxybenzyl acetate and its derivatives can potentially undergo various rearrangement reactions, driven by the formation of more stable intermediates.

Photochemical Rearrangements:

The photolysis of benzyl acetates can lead to rearrangement products. For instance, the photolysis of 3,5-dimethoxybenzyl acetate is known to yield ion-derived products, suggesting the formation of a benzyl cation intermediate which could then rearrange. collectionscanada.gc.ca A similar photochemical process for 2-methoxybenzyl acetate could lead to the formation of a 2-methoxybenzyl cation. This carbocation could potentially undergo rearrangement, although the 2-methoxybenzyl cation is relatively stable.

Rearrangements Involving Benzylic Intermediates:

While not directly involving the acetate itself, reactions that proceed through a 2-methoxybenzyl intermediate could be subject to rearrangements. For instance, the Sommelet-Hauser rearrangement and the Stevens rearrangement are known for benzylic quaternary ammonium (B1175870) salts and could potentially be applied to suitably modified derivatives of 2-methoxybenzyl alcohol. chemistry-reaction.comwikipedia.orgchemistry-reaction.com These rearrangements involve the formation of ylides followed by sigmatropic shifts.

It is important to note that the Fries rearrangement, a common reaction of phenyl esters, is not directly applicable to 2-methoxybenzyl acetate as it is a benzyl ester, not a phenyl ester. However, a photo-Fries rearrangement, which proceeds through a radical mechanism, could be a possibility, leading to the migration of the acetyl group to the aromatic ring.

Derivatization Strategies and Functional Group Transformations of 2 Methoxyphenylmethyl Acetate

Chemical Modifications of the Acetate (B1210297) Functional Group

The ester linkage in 2-methoxyphenylmethyl acetate is amenable to several fundamental transformations, providing access to a variety of compounds with different functional groups at the benzylic position.

Hydrolysis: The most straightforward modification is the hydrolysis of the acetate group to yield 2-methoxybenzyl alcohol. This reaction can be effectively carried out under basic conditions, for example, using sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent like methanol or ethanol, followed by an acidic workup. Acid-catalyzed hydrolysis is also a viable method.

Transesterification: The acetate group can be exchanged for other ester groups through transesterification. This equilibrium-driven reaction is typically performed by reacting 2-methoxyphenylmethyl acetate with an excess of another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For instance, treatment with ethanol and a catalytic amount of sulfuric acid or sodium ethoxide would yield 2-methoxyphenylmethyl ethyl ether. google.com The choice of alcohol and catalyst allows for the synthesis of a library of different esters. masterorganicchemistry.comnih.gov

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, 2-methoxybenzyl alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran is commonly employed for this transformation. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. chemistrysteps.com

Amidation: Conversion of the acetate to an amide can be achieved by reacting 2-methoxyphenylmethyl acetate with a primary or secondary amine. This aminolysis is often facilitated by heating or by using catalysts to enhance the reactivity of the ester. The resulting N-substituted 2-methoxybenzylamides are valuable intermediates in organic synthesis.

TransformationReagents and ConditionsProduct
HydrolysisNaOH or KOH, MeOH/H₂O, then H₃O⁺2-Methoxybenzyl alcohol
TransesterificationR'OH, H⁺ or R'O⁻ catalyst2-Methoxyphenylmethyl ester of R'COOH
Reduction1) LiAlH₄, Et₂O or THF; 2) H₃O⁺2-Methoxybenzyl alcohol
AmidationR'R''NH, heat or catalystN,N-R',R''-2-methoxybenzylamide

Selective Functionalization of the Aromatic Ring System

The aromatic ring of 2-methoxyphenylmethyl acetate is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. This directing group primarily facilitates substitution at the ortho and para positions relative to it.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using standard electrophilic halogenation conditions. Due to the directing effect of the methoxy group and the potential for steric hindrance from the adjacent acetoxymethyl group, a mixture of ortho- and para-substituted products is expected. The regioselectivity can be influenced by the choice of halogenating agent and reaction conditions.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. quora.comcommonorganicchemistry.com The powerful electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the positions activated by the methoxy group. google.comstmarys-ca.edu Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions. google.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved by treatment with fuming sulfuric acid (H₂SO₄·SO₃). noaa.govchemguide.co.uk The electrophile in this reaction is sulfur trioxide (SO₃). chemguide.co.uk The resulting sulfonic acid derivatives are often useful as intermediates or as water-soluble analogs. researchgate.net

Friedel-Crafts Reactions: The activated aromatic ring is susceptible to Friedel-Crafts alkylation and acylation reactions. youtube.comyoutube.comyoutube.com In Friedel-Crafts acylation, an acyl group is introduced using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgntu.edu.tw This reaction is generally preferred over alkylation due to its tendency to avoid polyalkylation and carbocation rearrangements. youtube.com

ReactionReagents and ConditionsExpected Major Products
HalogenationX₂ (Cl₂, Br₂, I₂), Lewis AcidOrtho- and para-halogenated derivatives
NitrationHNO₃, H₂SO₄Ortho- and para-nitrated derivatives
SulfonationFuming H₂SO₄ (SO₃)Ortho- and para-sulfonated derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho- and para-acylated derivatives

Side-Chain Elaboration and Structural Modifications

The benzylic position of 2-methoxyphenylmethyl acetate offers opportunities for the introduction of new functional groups and the extension of the carbon skeleton.

One powerful strategy for functionalization at the benzylic position involves ortho-lithiation or ortho-metalation. uwindsor.cawikipedia.org The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position on the aromatic ring by a strong base like n-butyllithium or sec-butyllithium. wikipedia.orgnih.govunblog.fr The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents. uwindsor.caunito.it

For example, quenching the lithiated intermediate with an aldehyde or ketone would introduce a new alcohol functionality. Reaction with carbon dioxide would yield a carboxylic acid, and treatment with an alkyl halide could introduce a new alkyl group. This methodology provides a highly regioselective route to ortho-functionalized derivatives that are not easily accessible through classical electrophilic aromatic substitution.

Synthesis of Structurally Related Analogs and Precursors

The derivatization strategies discussed above can be employed to synthesize a variety of structurally related analogs and precursors for more complex molecules. For instance, the products of aromatic ring functionalization can undergo further transformations. A nitro group can be reduced to an amine, which can then be diazotized and converted to a wide range of other functional groups. A halogen atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, modifications of the side chain, as described in the previous section, can lead to the synthesis of precursors for bioactive molecules. ijprt.orgnih.gov The ability to introduce diverse functional groups at specific positions on the molecule makes 2-methoxyphenylmethyl acetate a valuable starting material for medicinal chemistry and materials science applications. For example, derivatives of phenylacetic acid, which can be conceptually derived from this scaffold, have been explored for various biological activities. nih.govmdpi.com

Application of Protecting Group Chemistry

The functional groups present in 2-methoxyphenylmethyl acetate, namely the ester and the methoxy group, can themselves be considered as protecting groups in a broader synthetic context.

The acetate group serves as a protecting group for the benzylic alcohol. It is stable under a variety of reaction conditions but can be selectively removed when needed. For instance, if a reaction needs to be performed on the aromatic ring that is incompatible with a free hydroxyl group, the acetate can be kept in place and then cleaved at a later stage. The deprotection of acetate groups can be achieved under mild conditions, for example, using titanium(IV) isopropoxide, which offers selectivity over other protecting groups like benzoates and various ethers. zenodo.org

Based on the available information, it is not possible to generate a detailed scientific article on "Acetic acid;(2-methoxyphenyl)methanol" that meets the specific requirements of the provided outline.

Extensive searches for detailed research findings, including advanced spectroscopic and analytical characterization data such as multi-dimensional NMR, solid-state NMR, high-resolution mass spectrometry, tandem mass spectrometry, and vibrational spectroscopy studies specifically for the compound "this compound," did not yield any published scientific literature.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the detailed outline is not feasible at this time due to the absence of the necessary foundational research on this particular chemical compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Vibrational Spectroscopy Studies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of Acetic acid, 2-methoxyphenyl ester exhibits characteristic absorption bands that confirm its ester, aromatic, and ether functionalities.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. Another key indicator of the ester group is the C-O stretching vibrations, which are observed in the fingerprint region, typically around 1200-1250 cm⁻¹ for the C(=O)-O bond and 1000-1100 cm⁻¹ for the O-C bond.

The presence of the aromatic ring is confirmed by several bands. The C-H stretching vibrations of the benzene (B151609) ring are generally observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring appear as a series of absorptions in the 1450-1600 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations provide information about the substitution pattern on the benzene ring.

The methoxy (B1213986) (-OCH₃) group, an ether linkage, is identified by its characteristic C-O-C stretching vibration. This typically results in a strong absorption band in the 1000-1300 cm⁻¹ range, often overlapping with other C-O stretching bands.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3000 - 3100Medium to Weak
Alkyl C-HStretching2850 - 3000Medium
Ester C=OStretching1735 - 1750Strong
Aromatic C=CStretching1450 - 1600Medium to Weak
Ester C-OStretching1200 - 1250Strong
Ether C-O-CAsymmetric Stretching1230 - 1270Strong
Ether C-O-CSymmetric Stretching1020 - 1050Strong

This table presents typical IR absorption ranges for the functional groups in Acetic acid, 2-methoxyphenyl ester.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For Acetic acid, 2-methoxyphenyl ester, Raman spectroscopy provides further details on the molecular framework.

The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to strong and sharp bands. The C=O stretching vibration of the ester group is also observable in the Raman spectrum, although it is generally weaker than in the IR spectrum. core.ac.uk Vibrations associated with the C-C framework of the molecule and the methoxy group also produce characteristic Raman signals. core.ac.uk

Vibrational Mode Approximate Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000
C=O Stretching~1730
Aromatic C=C Stretching1580 - 1610
CH₂ Deformation~1445
C-O Stretching1200 - 1250

This table outlines expected Raman shifts for key vibrational modes, based on analysis of similar compounds like benzyl (B1604629) acetate (B1210297). core.ac.uk

X-ray Crystallography for Solid-State Structure Elucidation

As of this writing, a specific crystal structure for Acetic acid, 2-methoxyphenyl ester has not been deposited in major crystallographic databases. The compound is a liquid at room temperature, which precludes routine single-crystal X-ray diffraction analysis without specialized crystallization and low-temperature handling techniques. Therefore, detailed experimental data on its solid-state structure from this method are not currently available in the public domain.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating Acetic acid, 2-methoxyphenyl ester from reactants, byproducts, and impurities, thereby enabling purity assessment and the monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. escholarship.org It is highly effective for the analysis of volatile compounds like Acetic acid, 2-methoxyphenyl ester.

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate).

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. libretexts.org

The mass spectrum of Acetic acid, 2-methoxyphenyl ester (molecular weight: 166.17 g/mol ) shows a molecular ion peak [M]⁺ at m/z 166. chemicalbook.comnist.gov Key fragmentation pathways include the loss of the acetyl group and cleavages around the ether and ester linkages. oup.comresearchgate.net

m/z Proposed Fragment Ion Possible Neutral Loss
166[C₉H₁₀O₃]⁺ (Molecular Ion)-
124[C₇H₈O₂]⁺CH₂CO
109[C₇H₅O]⁺CH₃CO
81[C₆H₉]⁺-
43[CH₃CO]⁺ (Base Peak)C₇H₇O₂

This table summarizes the major fragment ions observed in the electron ionization mass spectrum of Acetic acid, 2-methoxyphenyl ester. chemicalbook.comnist.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. It is particularly useful for non-volatile or thermally sensitive compounds, though it is also applicable to Acetic acid, 2-methoxyphenyl ester.

A typical HPLC method for this compound would utilize reverse-phase chromatography. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, and may be run in either isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation. csbsju.edu Detection is commonly performed using a UV detector, as the aromatic ring in Acetic acid, 2-methoxyphenyl ester absorbs ultraviolet light at a characteristic wavelength (e.g., ~270 nm).

Parameter Typical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Flow Rate 1.0 mL/min
Detection UV at ~270 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

This table presents a representative set of HPLC parameters for the analysis of Acetic acid, 2-methoxyphenyl ester. sielc.comcsbsju.edu

Theoretical and Computational Studies of 2 Methoxyphenylmethyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ufms.br By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to model the molecule's electronic system. ufms.brwindows.net

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. dergipark.org.tr A larger gap suggests higher stability and lower reactivity. dergipark.org.tr

For molecules containing a 2-methoxyphenyl group, DFT calculations have been used to determine these electronic properties. For instance, in a study of 2-methoxyphenyl quinoline-2-carboxylate, DFT calculations were employed to visualize the HOMO and LUMO surfaces and correlate their energies with electronic transitions observed in UV-Vis spectroscopy. mdpi.com Similar calculations for 2-methoxyphenylmethyl acetate (B1210297) would reveal how the acetate and methoxy (B1213986) groups influence the electron density distribution on the phenyl ring and the ester functionality.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzene (B151609) Derivative Calculated using DFT

OrbitalEnergy (eV)
HOMO-6.54
LUMO-1.23
HOMO-LUMO Gap (ΔE) 5.31

Note: This table is illustrative and does not represent actual calculated values for 2-methoxyphenylmethyl acetate, as specific literature is unavailable. The values are typical for a stable organic molecule.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties, including spectroscopic data.

For predicting spectroscopic properties, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods provide a more rigorous treatment of electron correlation, which is crucial for accurate energy and property calculations. Ab initio methods are particularly valuable for predicting vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. Similarly, NMR shielding tensors can be calculated to predict chemical shifts. github.io

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. rsc.org This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. libretexts.org

For 2-methoxyphenylmethyl acetate, key rotational degrees of freedom would include the rotation around the C-O bonds of the ester group and the methoxy group, as well as the bond connecting the phenyl ring to the methylene (B1212753) group. A systematic scan of these dihedral angles, followed by geometry optimization at each step, can reveal the low-energy conformations. The results of such an analysis are often visualized as a 2D or 3D plot of energy versus the dihedral angles. researchgate.net Minima on the PES correspond to stable conformers, while saddle points represent transition states between them. researchgate.net

Table 2: Hypothetical Relative Energies of Stable Conformers of 2-Methoxyphenylmethyl Acetate

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
1 (Global Minimum)180600.00
2601801.25
3-601801.30

Note: This table is hypothetical and for illustrative purposes. The dihedral angles and relative energies would need to be determined through specific computational studies on 2-methoxyphenylmethyl acetate.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of molecules over time. This approach is particularly useful for understanding intermolecular interactions in the condensed phase, such as in a solution or a crystal. nih.gov

An MD simulation of 2-methoxyphenylmethyl acetate, either in a solvent or in a pure liquid state, would involve placing a number of molecules in a simulation box and allowing them to evolve over time. The interactions between molecules are typically described by a force field, which is a set of empirical potential energy functions. The simulation would provide information on radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and can reveal details about hydrogen bonding and van der Waals interactions. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them on the potential energy surface. The TS is a first-order saddle point on the PES and represents the highest energy point along the reaction coordinate.

For a reaction involving 2-methoxyphenylmethyl acetate, such as its hydrolysis, computational methods could be used to model the reaction pathway. This would involve proposing a mechanism and then using quantum chemical methods to calculate the energies of the species involved. Techniques like the nudged elastic band (NEB) method can be used to find the minimum energy path between reactants and products. researchgate.net Once the TS is located, its structure and vibrational frequencies can be calculated. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The activation energy for the reaction can then be calculated as the energy difference between the transition state and the reactants.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.

For 2-methoxyphenylmethyl acetate, DFT and ab initio methods can be used to predict its ¹H and ¹³C NMR chemical shifts. nih.govnih.govmdpi.com This is typically done by calculating the isotropic shielding constants for each nucleus and then referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. github.ioarxiv.org

Similarly, vibrational spectra (IR and Raman) can be predicted by calculating the harmonic vibrational frequencies and their corresponding intensities. nih.govarxiv.orgmit.edu While harmonic frequency calculations often overestimate the experimental values, empirical scaling factors can be applied to improve the agreement with experimental data. The predicted spectra can be invaluable for assigning the vibrational modes observed in experimental spectra.

Table 3: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Related Aromatic Ester

Carbon AtomExperimental Shift (ppm)Predicted Shift (ppm)
C=O170.5171.2
Aromatic C-O155.2156.0
Aromatic C1130.8131.5
Aromatic C2128.5129.1
O-CH₂65.466.0
O-CH₃55.355.9
CO-CH₃21.121.5

Note: This table is for illustrative purposes and shows the typical level of agreement that can be expected between experimental and computationally predicted NMR data for a molecule structurally related to 2-methoxyphenylmethyl acetate.

Applications of 2 Methoxyphenylmethyl Acetate in Advanced Organic Synthesis

Utility as a Synthetic Building Block in Multi-Step Syntheses

In the context of multi-step synthesis, a building block is a molecule that forms part of the final product and is incorporated through a sequence of reactions. The utility of 2-methoxyphenylmethyl acetate (B1210297) and its precursors lies in their ability to introduce the 2-methoxyphenyl moiety into a larger molecule, which can be carried through several synthetic steps.

A notable example is found in the synthesis of substituted furan (B31954) compounds. While not the initial starting material, a key intermediate containing the core structure, 2-Acetoxymethyl-4-(5-bromo-2-methoxyphenyl)-4-oxo-but-2-enyl acetate, is utilized. This intermediate is constructed from simpler precursors, demonstrating how the 2-methoxyphenyl group is part of a more complex building block designed for a specific synthetic sequence. researchgate.net This building block is not used as a simple protecting group but as a substantive part of the final molecular backbone, illustrating its integral role in the synthetic strategy. Multi-step syntheses often require careful planning to ensure that functional groups are compatible with a sequence of reaction conditions, and the stability of the methoxybenzyl group makes it a reliable component in such extended pathways. libretexts.orglibretexts.org

The following table outlines a reaction where a precursor containing the 2-methoxyphenyl group is used to create a more complex building block for furan synthesis.

Starting MaterialReagentsProductDescriptionYield
Dimethyl [2-(5-bromo-2-methoxyphenyl)-2-oxo-ethyl]phosphonate1) NaH, THF 2) Acetyloxyacetyl chloride2-Acetoxymethyl-4-(5-bromo-2-methoxyphenyl)-4-oxo-but-2-enyl acetateHorner-Wadsworth-Emmons type reaction to form a key butenyl acetate intermediate. researchgate.net80%

Role in the Elaboration of Complex Molecular Architectures

The elaboration of simple starting materials into complex molecular architectures is a central goal of organic synthesis. The 2-methoxyphenylmethyl group plays a significant role in this process by serving as a foundational structure upon which complexity can be built. Its defined substitution pattern provides regiochemical control, while the electronic nature of the methoxy (B1213986) group can influence the reactivity of the aromatic ring in subsequent transformations.

In the synthesis of furan-based natural products, the 2-methoxyphenyl group is a critical component of the final complex structure. The synthesis begins with a relatively simple substituted benzene (B151609) ring, methyl 5-bromo-2-methoxybenzoate. researchgate.net Through a series of planned reactions, this simple aromatic compound is elaborated into a highly substituted furan heterocycle. This transformation involves the formation of new carbon-carbon and carbon-oxygen bonds, culminating in a cyclization event that constructs the furan ring. The entire 2-methoxyphenyl unit is incorporated into the final architecture, demonstrating its role not as a transient auxiliary group, but as a permanent and defining feature of the complex molecule.

Precursor in the Synthesis of Biologically Relevant Scaffolds (focused on chemical synthesis, not biological activity)

Many biologically active molecules are built around specific core structures or "scaffolds." The furan ring is a well-established scaffold found in numerous natural products and pharmaceutical agents. researchgate.net The chemical synthesis of these scaffolds from accessible precursors is a key focus of medicinal and synthetic chemistry.

Derivatives containing the 2-methoxyphenyl structure have been successfully employed as precursors in the construction of the furan scaffold. A key step in one such synthesis is the acid-catalyzed cyclization of the intermediate, 2-Acetoxymethyl-4-(5-bromo-2-methoxyphenyl)-4-oxo-but-2-enyl acetate. researchgate.net This reaction directly forms the furan ring, converting an acyclic precursor into a heterocyclic system. The resulting product, 5-(5-bromo-2-methoxyphenyl)-3-furanmethyl acetate, is a functionalized furan scaffold that can be further modified to produce a variety of target molecules. This strategic use of a 2-methoxyphenyl-containing precursor highlights a direct and efficient pathway to a valuable chemical scaffold.

PrecursorReagentsScaffold ProductReaction Type
2-Acetoxymethyl-4-(5-bromo-2-methoxyphenyl)-4-oxo-but-2-enyl acetate researchgate.netAcetic Anhydride, Acetic Acid, cat. H₂SO₄5-(5-bromo-2-methoxyphenyl)-3-furanmethyl acetateIntramolecular Cyclization

Applications in Polymer Chemistry as a Monomer or Modifier

In polymer chemistry, monomers are the repeating units that link together to form a polymer chain. While there is limited information on the direct use of 2-methoxyphenylmethyl acetate as a monomer, closely related compounds derived from 2-methoxyphenol have been explored for polymerization.

Specifically, 2-methoxy-4-vinylphenol (B128420) (MVP), a styrene-like monomer, has been functionalized to create derivatives like methyl 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe). mdpi.comresearchgate.net This compound, which features a vinyl group necessary for polymerization, has been used in radical polymerizations to produce homopolymers and copolymers. mdpi.com These materials are investigated for their potential in thermoplastic applications. The key difference between these polymerizable monomers and 2-methoxyphenylmethyl acetate is the presence of a vinyl group, which provides the necessary reactivity for chain-growth polymerization. The research into MVP-derived monomers demonstrates the potential of the 2-methoxyphenyl scaffold in creating new bio-based polymers, although applications for the non-vinylated acetate itself are not documented in this context. mdpi.com

Contribution to the Total Synthesis of Natural Products

The total synthesis of natural products represents a significant achievement in organic chemistry, confirming the structure of complex molecules and providing access to them for further study. Building blocks containing the 2-methoxyphenyl group have been instrumental in the total synthesis of several furan-based natural products isolated from the plant Trichogonia prancii. researchgate.net

The synthesis of 5-(5-Ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde and its related acetate and angelate esters was achieved through a multi-step sequence starting from methyl 5-bromo-2-methoxybenzoate. After the construction of the furan ring as described previously, the bromine atom on the 2-methoxyphenyl ring serves as a handle for further modification. A Stille coupling reaction with tri(n-butyl)vinylstannane is used to introduce the ethenyl (vinyl) group, a key feature of the natural product. researchgate.net Subsequent functional group manipulations, including methanolysis of the acetate followed by oxidation, yield the target natural products. This synthetic route clearly demonstrates the contribution of a 2-methoxyphenyl-containing building block to the successful total synthesis of complex natural products. researchgate.net

The table below summarizes the final steps in the total synthesis of these natural products. researchgate.net

IntermediateReagentsProductReaction TypeYield
5-(5-bromo-2-methoxyphenyl)-3-furanmethyl acetatetri(n-butyl)vinylstannane, [Ph₃P]₄Pd, Toluene5-(5-Ethenyl-2-methoxyphenyl)-3-furanmethyl acetate (Natural Product 2b)Stille Coupling82%
5-(5-Ethenyl-2-methoxyphenyl)-3-furanmethyl acetate1) K₂CO₃, MeOH 2) MnO₂, Et₂O5-(5-Ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde (Natural Product 2a)Methanolysis & OxidationN/A

Future Research Directions and Emerging Avenues for 2 Methoxyphenylmethyl Acetate

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of 2-methoxyphenylmethyl acetate (B1210297) and related esters is a key area for innovation, with a strong focus on developing catalysts that offer higher efficiency, selectivity, and sustainability. Current research trajectories are moving beyond traditional methods to explore sophisticated catalytic systems that can operate under milder conditions and with greater precision.

One promising direction is the advancement of homogeneous catalysis , particularly using transition metals. Palladium-based catalysts, for example, have shown effectiveness in the carbonylation of alcohols, providing a direct route to acetates. Future work will likely focus on designing more robust palladium catalysts with specialized ligands to improve turnover numbers and reduce catalyst loading, making the process more economically viable. Another area of exploration is the use of less common metals, such as molybdenum-based catalysts, which could offer different reactivity profiles and open new synthetic pathways. mdpi.com

Organocatalysis represents another significant frontier. The use of small organic molecules, such as N-heterocyclic carbenes (NHCs) and isothioureas, as catalysts is gaining traction. These catalysts can activate substrates in unique ways to promote reactions with high enantioselectivity, a crucial aspect for applications in pharmaceuticals and fine chemicals. Research in this area will aim to develop new organocatalysts tailored for esterification reactions that are more stable, recyclable, and capable of functioning with a broader range of substrates under mild conditions.

Furthermore, the development of heterogeneous catalysts is a major goal for improving the sustainability of synthesis. Novel systems like heterogeneous geminal atom catalysts (GACs), which feature two adjacent metal atoms on a solid support, are being investigated. nih.gov These catalysts could enhance reaction efficiency by enabling cooperative effects between the metal centers. nih.gov For the synthesis of 2-methoxyphenylmethyl acetate, this could translate to lower energy consumption and a reduced carbon footprint. nih.gov Zeolites and other molecular sieves with defined pore structures also offer potential as shape-selective catalysts for esterification, minimizing the formation of byproducts.

Catalytic System TypePotential CatalystsKey Research Goals
Homogeneous Catalysis Palladium complexes (e.g., Pd(OAc)₂/DPPF), Molybdenum complexes (e.g., Mo(CO)₆)Higher turnover numbers, lower catalyst loading, milder reaction conditions, exploring alternative metals.
Organocatalysis N-Heterocyclic Carbenes (NHCs), IsothioureasHigh enantioselectivity, improved catalyst stability and recyclability, broader substrate scope.
Heterogeneous Catalysis Geminal Atom Catalysts (GACs), Zeolites (e.g., MCM-22, MCM-49)Enhanced sustainability, catalyst recovery and reuse, shape selectivity, reduced carbon footprint.

Integration with Automation and Artificial Intelligence in Chemical Research

The fields of chemical synthesis and research are undergoing a profound transformation driven by automation and artificial intelligence (AI). ias.ac.in The study of compounds like 2-methoxyphenylmethyl acetate is set to benefit significantly from these technologies, which promise to accelerate the pace of discovery and optimization. cas.cz

Furthermore, AI and machine learning will be instrumental in developing a deeper understanding of reaction mechanisms. ias.ac.in By analyzing large datasets from both computational simulations and automated experiments, AI can identify subtle patterns and correlations that govern catalyst performance and reaction outcomes, aiding in the rational design of better chemical processes. ias.ac.in

Exploration of Sustainable and Eco-Friendly Production Methodologies

The chemical industry is increasingly focused on developing production methods that are environmentally benign and sustainable. Research into the production of 2-methoxyphenylmethyl acetate is aligned with this global trend, with several key strategies being explored to minimize its environmental impact.

A primary focus is the use of renewable feedstocks . Lignocellulosic biomass, a non-edible and abundant resource, is a promising starting point. stackexchange.comnih.gov Lignin, a major component of this biomass, can be broken down to produce aromatic platform chemicals like ferulic acid, which can then be converted to monomers such as 2-methoxy-4-vinylphenol (B128420). mdpi.com These bio-based building blocks could serve as precursors for producing the aromatic portion of 2-methoxyphenylmethyl acetate, thereby reducing the reliance on petroleum-based starting materials. stackexchange.com

Another important avenue is the development of greener reaction conditions and solvent systems . This includes designing catalytic processes that can operate at lower temperatures and pressures, thus conserving energy. The use of alcohols as starting materials, as opposed to less environmentally friendly halogenated compounds, is a significant step toward sustainability. researchgate.net Furthermore, research into replacing conventional volatile organic solvents with greener alternatives, or developing solvent-free reaction conditions, will be crucial.

The concept of a circular economy is also being integrated into chemical production. This involves designing processes where waste is minimized and catalysts can be easily recovered and reused. Heterogeneous catalysts are particularly advantageous in this regard, as they can be separated from the reaction mixture through simple filtration. nih.gov The development of robust and highly recyclable catalysts is a central goal in making the synthesis of 2-methoxyphenylmethyl acetate more sustainable. nih.gov

Sustainability StrategyApproachPotential Benefit
Renewable Feedstocks Utilize biomass-derived platform chemicals (e.g., from lignin).Reduces dependence on fossil fuels, creates value from waste streams.
Greener Reaction Pathways Use alcohols instead of halogenated substrates; employ energy-efficient catalysts.Avoids toxic reagents, lowers energy consumption and carbon footprint.
Catalyst and Solvent Improvement Develop recyclable heterogeneous catalysts; use eco-friendly or no solvents.Minimizes waste, reduces pollution, improves process safety and economics.

Fundamental Studies on Structure-Reactivity Relationships

A deeper, fundamental understanding of the relationship between a molecule's structure and its chemical reactivity is essential for designing better synthetic methods and predicting its behavior in various applications. For 2-methoxyphenylmethyl acetate, future research will focus on elucidating the precise electronic and steric influences of the ortho-methoxy group on the reactivity of the ester and benzyl (B1604629) functionalities.

The position of the methoxy (B1213986) group on the benzene (B151609) ring is critical. While a methoxy group at the para position is typically considered electron-donating through resonance, its effect at the ortho position is more complex due to the interplay of several factors. wikipedia.org

Inductive Effect: The oxygen atom in the methoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I) through the sigma bond framework. stackexchange.com

Resonance Effect: The lone pairs on the oxygen atom can delocalize into the aromatic ring, an electron-donating resonance effect (+R). stackexchange.com

Steric Effect (Ortho Effect): The physical presence of the methoxy group adjacent to the benzylic methylene (B1212753) group can sterically hinder the approach of reagents to the reaction center. This "ortho effect" can significantly alter reaction rates and pathways compared to the meta or para isomers. cas.czresearchgate.net

Future fundamental studies will employ a combination of kinetic experiments and computational chemistry to quantify these effects. For instance, detailed kinetic analysis of the hydrolysis of 2-methoxyphenylmethyl acetate under various conditions can provide quantitative data on how the ortho-methoxy group affects the stability of reaction intermediates and transition states. ias.ac.incas.cz Computational modeling using Density Functional Theory (DFT) can be used to map out reaction energy profiles and visualize how the electron distribution within the molecule changes during a chemical transformation. These studies will provide a predictive framework for its reactivity and guide the rational design of catalysts and reaction conditions for its synthesis and modification.

Potential for Applications in Advanced Materials Science

While 2-methoxyphenylmethyl acetate itself is not typically a primary component of advanced materials, its structural motifs, particularly the 2-methoxybenzyl group, hold potential as functional components in the design of new polymers and materials with tailored properties.

One emerging area is the development of functional and responsive polymers . Monomers containing the 2-methoxy-4-vinylphenol structure, which can be derived from renewable resources like lignin, serve as valuable precursors for creating thermoplastics and thermoset polymers. mdpi.comresearchgate.net By incorporating the 2-methoxyphenyl group into polymer backbones or as side chains, it is possible to influence the material's thermal properties, solubility, and mechanical characteristics. mdpi.com For instance, block copolymers containing segments with methoxyethoxyethyl methacrylate (B99206) have been explored for their temperature-responsive behavior, which is useful in applications like controlled drug delivery and smart membranes. nih.gov The specific 2-methoxy substitution could be used to fine-tune these properties.

The 2-methoxybenzyl group could also be employed as a linker or protecting group in solid-phase synthesis , a technique crucial for creating libraries of compounds and building complex molecules on a polymer support. ias.ac.in The reactivity of the benzyl ether linkage can be tuned by the methoxy substituent, allowing for selective cleavage under specific conditions. This controlled release is vital in the synthesis of peptides, oligonucleotides, and other complex structures that could form the basis of advanced biomaterials.

Furthermore, in the field of organic electronics , the electronic properties of the methoxy-substituted aromatic ring could be exploited. Organic semiconductor materials often rely on π-conjugated systems, and the electron-donating nature of the methoxy group can be used to modulate the electronic energy levels (e.g., HOMO/LUMO) of a conjugated polymer. mdpi.com While 2-methoxyphenylmethyl acetate is not a conjugated system itself, the principles of using such substituted rings to tune electronic properties are directly applicable to the design of new materials for organic field-effect transistors (OFETs) and other electronic devices.

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